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Compound of Interest

Compound Name:
1,4-Dioxaspiro[4.5]decane-2-

methanol, (R)-

CAS No.: 113798-80-4

Cat. No.: B037686

Get Quote

Executive Summary
In chiral drug development, the stability of protecting groups and building blocks is paramount.

While Solketal is the ubiquitous choice for masking glycerol functionalities, it suffers from

susceptibility to acid-catalyzed hydrolysis and high volatility. (R)-Cyclohexanone Glycerol Ketal

(CGK) emerges as a superior alternative for applications requiring enhanced hydrolytic stability,

higher lipophilicity, and crystallinity. This guide details the spectroscopic signature of (R)-CGK

and objectively compares its performance against Solketal.
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Feature
(R)-Cyclohexanone
Glycerol Ketal

(S)-Solketal (Standard
Alternative)

IUPAC Name

(2R)-1,4-

dioxaspiro[4.5]decane-2-

methanol

(2S)-2,2-dimethyl-1,3-

dioxolane-4-methanol

CAS Number 113798-80-4 14347-78-5

Molecular Weight 172.22 g/mol 132.16 g/mol

Chiral Center C2 (Dioxolane ring) C4 (Dioxolane ring)

Key Moiety
Spiro-cyclohexyl ring

(Lipophilic, Steric bulk)

Gem-dimethyl group (Labile,

Volatile)

Spectroscopic Characterization (The Fingerprint)
The following data validates the structure of (R)-CGK. The presence of the cyclohexyl ring

introduces distinct shielding effects compared to the methyl groups of Solketal.

Nuclear Magnetic Resonance (

H &

C NMR)
Solvent: CDCl

, 400 MHz
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Position
H Shift (

ppm)

Multiplicity
C Shift (

ppm)

Assignment

C2 (Chiral) 4.20 - 4.28 m, 1H 76.2 Dioxolane CH

C3 (CH

O)
3.75 - 4.10 m, 2H 65.8 Dioxolane CH

Exocyclic CH 3.60 - 3.70 m, 2H 63.1
Free

Hydroxymethyl

Spiro C — — 110.5
Quaternary Ketal

C

Cyclohexyl 1.55 - 1.65 m, 4H 35.1, 36.4
-CH

to spiro

Cyclohexyl 1.35 - 1.50 m, 6H 24.0, 25.3 -CH

Diagnostic Insight: The diagnostic signal for CGK is the quaternary spiro-carbon at 110.5 ppm

in

C NMR, which is significantly downfield compared to the quaternary carbon of Solketal (~109
ppm) but distinguished by the surrounding cyclohexyl methylene signals at 24-36 ppm.

Infrared Spectroscopy (FT-IR)
3400–3450 cm

: Broad O-H stretch (strong, H-bonded).

2930, 2860 cm

: C-H stretching (Cyclohexyl ring, intense).

1050–1150 cm
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: C-O-C symmetric and asymmetric stretching (characteristic of the dioxolane ring).

Performance Comparison: CGK vs. Solketal
This section evaluates the "fitness for purpose" of (R)-CGK in rigorous synthesis environments.

A. Hydrolytic Stability
The cyclohexyl ring confers greater stability against acid hydrolysis due to increased steric

hindrance and the "Thorpe-Ingold" effect (angle strain) relative to the dimethyl group in

Solketal.

Parameter (R)-CGK Solketal Implication

Hydrolysis

(pH 1)
~45 mins ~12 mins

CGK survives acidic

workups that destroy

Solketal.

Hydrophobicity (LogP) 1.85 -0.16

CGK is easier to

extract into organic

solvents

(DCM/EtOAc).

Boiling Point 115°C (0.5 mmHg)
188°C (Atm) / 80°C

(15 mmHg)

CGK is non-volatile;

no loss during high-

vac drying.

B. Mechanistic Stability Visualization
The following diagram illustrates the kinetic barrier difference in hydrolysis.

Kinetic Stability

Solketal
(Gem-dimethyl)

Oxonium Ion
(Less Sterically Hindered)

Fast Protonation

(R)-CGK
(Spiro-cyclohexyl)

Oxonium Ion
(Sterically Shielded)

Slow Protonation

Hydrolysis
(Ring Opening)

Rapid (k1)

Slow (k2)
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Click to download full resolution via product page

Figure 1: Comparative hydrolytic pathways. The steric bulk of the cyclohexyl group in CGK

retards the formation of the oxonium intermediate, significantly slowing hydrolysis (k2 < k1).

Experimental Protocols
Protocol A: Synthesis of (R)-CGK via Trans-Ketalization
Rationale: Direct reaction of glycerol with cyclohexanone often yields racemic mixtures or

requires complex purification. Trans-ketalization from commercially available (S)-Solketal

preserves chirality.

Reagents:

(S)-Solketal (1.0 eq)

Cyclohexanone (1.5 eq)

p-Toluenesulfonic acid (PTSA) (0.05 eq)

Toluene (Solvent)[1]

Workflow:

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

Charging: Add (S)-Solketal (13.2 g, 100 mmol), Cyclohexanone (14.7 g, 150 mmol), and

PTSA (0.95 g) to Toluene (100 mL).

Reaction: Reflux at 110°C. The acetone released is volatile and will be driven off, while water

(from any direct condensation) is trapped. Monitor by TLC (Hexane:EtOAc 7:3).

Quench: Cool to RT. Add NaHCO

(sat. aq) to neutralize the acid catalyst.

Extraction: Separate organic layer, wash with brine, dry over MgSO

.
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Purification: Concentrate under reduced pressure. Distill the residue under high vacuum

(approx. 115°C at 0.5 mmHg) to obtain (R)-CGK as a viscous colorless oil.

Protocol B: Hydrolytic Stability Assay
Rationale: To validate the stability claim for your specific batch.

Preparation: Dissolve 50 mg of (R)-CGK and 50 mg of Solketal in 1 mL of Methanol-d4.

Acidification: Add 10

L of 1M DCl (Deuterium Chloride).

Monitoring: Transfer to an NMR tube. Acquire

H NMR spectra at t=0, 10, 30, and 60 minutes.

Analysis: Integrate the signal of the dimethyl gem-methyls (Solketal, ~1.4 ppm) vs. the

cyclohexyl protons (CGK, ~1.6 ppm) relative to the appearing free glycerol signals. Solketal

will show rapid degradation; CGK will remain largely intact.

Synthesis Pathway Visualization
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Figure 2: Synthesis of (R)-CGK via acid-catalyzed trans-ketalization, ensuring optical purity is

maintained.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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